molecular formula C22H30N2O2 B15034698 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B15034698
M. Wt: 354.5 g/mol
InChI Key: GEURQSOXMLYJMW-UHFFFAOYSA-N
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Description

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic applications due to their unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, such as neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor or acceptor, enhancing its interaction with biological receptors. This interaction can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[(4-ethoxyphenyl)methyl]piperazine is unique due to its specific ethoxyphenyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility and interaction with biological targets compared to other piperazine derivatives .

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1,4-bis[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O2/c1-3-25-21-9-5-19(6-10-21)17-23-13-15-24(16-14-23)18-20-7-11-22(12-8-20)26-4-2/h5-12H,3-4,13-18H2,1-2H3

InChI Key

GEURQSOXMLYJMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OCC

Origin of Product

United States

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